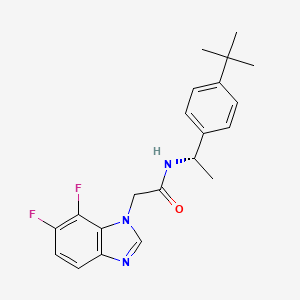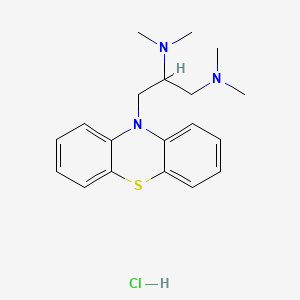
Aminopromazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopromazine hydrochloride is an antispasmodic drug.
Applications De Recherche Scientifique
Transdermal Drug Delivery
A study by Luppi et al. (2010) explored the development of hydroxypropylmethylcellulose-based transdermal films to improve the transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug.
Impact on Cellular Functions
Daniel et al. (2015) discovered that phenothiazine-derived antipsychotic drugs, including chlorpromazine, inhibit dynamin and clathrin-mediated endocytosis in cells.
Photogenotoxicity Studies
Palumbo et al. (2016) investigated the photogenotoxic potential of chlorpromazine metabolites, highlighting the influence of drug metabolism on photosafety testing. The study revealed enhanced phototoxicity in chlorpromazine metabolites compared to the parent drug (Palumbo et al., 2016).
Interaction with Other Substances
A study by Azum et al. (2018) examined the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, revealing insights into the drug's interaction with other substances.
Chemiluminescence-Based Detection
Huang and Chen (2002) developed a chemiluminescence method for detecting chlorpromazine hydrochloride, offering a new approach for quantitative analysis (Huang & Chen, 2002).
Metabolic Profiling in Drug-Induced Liver Injury
Hu et al. (2022) conducted metabolic profiling of lysophosphatidylcholines in rats with liver injury induced by chlorpromazine hydrochloride, providing insights into the hepatotoxicity mechanisms of the drug (Hu et al., 2022).
Electrophysiological Studies
A study by Choi et al. (2001) explored the effect of chlorpromazine on store-operated calcium entry in PC12 cells, shedding light on its electrophysiological properties.
Analytical Methods for Detection in Biological Samples
Shen et al. (2011) developed an enzyme-linked immunosorbent assay for detecting chlorpromazine in various biological samples, providing a useful tool for monitoring the presence of the drug (Shen et al., 2011).
Propriétés
Numéro CAS |
18704-89-7 |
|---|---|
Nom du produit |
Aminopromazine hydrochloride |
Formule moléculaire |
C19H26ClN3S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H |
Clé InChI |
ISZDANQLTTVSKO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
SMILES canonique |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminopromazine HCl, Aminopromazine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



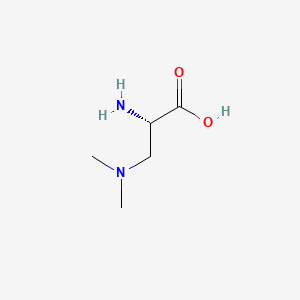

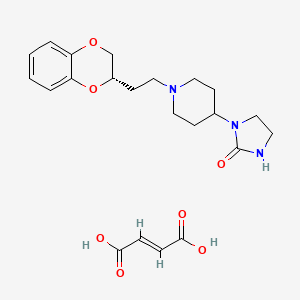
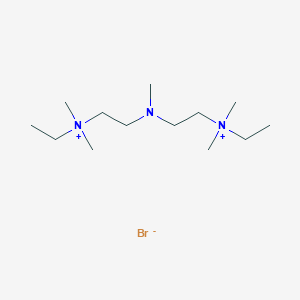
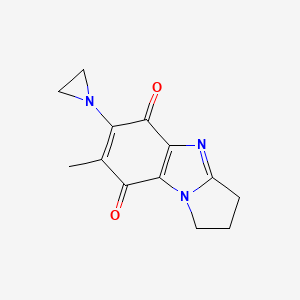
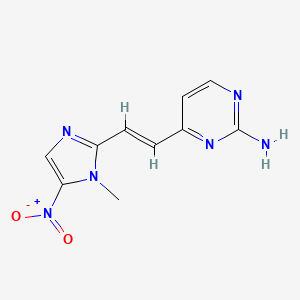
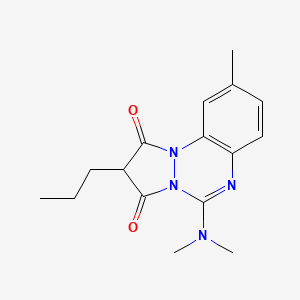
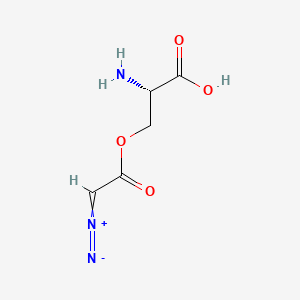
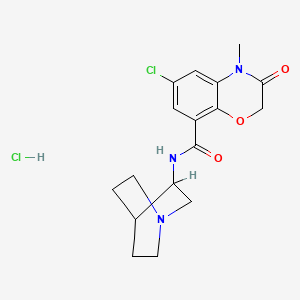
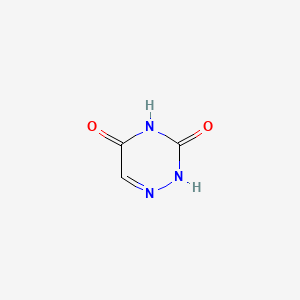
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
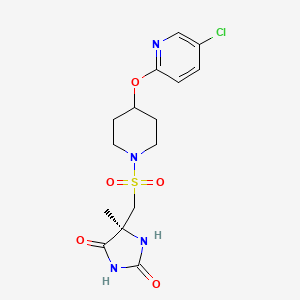
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
